molecular formula C11H11ClF3NO2 B1453229 2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide CAS No. 1258640-40-2

2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide

Cat. No. B1453229
CAS RN: 1258640-40-2
M. Wt: 281.66 g/mol
InChI Key: IBFBWTZROQUROT-UHFFFAOYSA-N
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Description

“2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide” is a chemical compound with the CAS Number: 1258640-40-2 . It has a molecular weight of 281.66 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 281.66 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Pharmaceutical Research

This compound is a fluorinated building block, which is often used in pharmaceutical research. The introduction of a trifluoromethyl group into a molecule can significantly alter its biological activity, chemical stability, and metabolic profile . In drug development, fluorine substitution is a common strategy to enhance the drug’s potency and selectivity.

Organic Synthesis

As a building block in organic synthesis, this compound can be used to create a wide range of other complex molecules. Its reactivity at the benzylic position allows for various substitutions and transformations that are crucial in synthetic chemistry .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in mass spectrometry or NMR spectroscopy studies to understand the metabolism and excretion of similar compounds in biological systems .

Chemical Research

The compound’s structure allows for reactions at the benzylic position, which is a key site for chemical modifications. This can lead to the discovery of new reactions and mechanisms in the field of chemical research .

properties

IUPAC Name

2-chloro-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-5-6-18-9-3-1-8(2-4-9)11(13,14)15/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFBWTZROQUROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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